N-(4-IODOPHENYL)-3-{N'-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE
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Overview
Description
N-(4-IODOPHENYL)-3-{N'-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is an organic compound that features a hydrazine derivative linked to a benzylidene group and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODOPHENYL)-3-{N'-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the condensation of a hydrazine derivative with a benzylidene compound. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 60-80°C)
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Sodium azide in dimethylformamide (DMF)
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of azides or other substituted derivatives
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-IODOPHENYL)-3-{N'-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can be used as an intermediate for the preparation of more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine
Industry
In material science, the compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-IODOPHENYL)-3-{N'-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide
- 4-(2-benzylidenehydrazino)-N-(4-chlorophenyl)-4-oxobutanamide
Uniqueness
The presence of the iodophenyl group in N-(4-IODOPHENYL)-3-{N'-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE may confer unique reactivity and biological activity compared to its bromine or chlorine analogs.
Properties
Molecular Formula |
C17H16IN3O2 |
---|---|
Molecular Weight |
421.23g/mol |
IUPAC Name |
N'-[(E)-benzylideneamino]-N-(4-iodophenyl)butanediamide |
InChI |
InChI=1S/C17H16IN3O2/c18-14-6-8-15(9-7-14)20-16(22)10-11-17(23)21-19-12-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22)(H,21,23)/b19-12+ |
InChI Key |
OOJOFNDTPPYNMB-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)I |
SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)I |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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